N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H20F2N2O4S2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
The study by Kaya et al. (2016) on piperidine derivatives, similar in structure to the compound , discusses the use of quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of these derivatives on the corrosion of iron. The research highlights the potential application of such compounds in protecting metals from corrosion, an essential aspect in materials science and engineering (Kaya et al., 2016).
Structural Investigations and Solid-State NMR
Pawlak et al. (2021) reported the structural investigation of AND-1184, a compound with a similar sulfonamide structure, providing insights into its crystal systems and the potential for applications in materials science, particularly in the formulation of active pharmaceutical ingredients for treating dementia. This underscores the importance of structural characterization in developing new materials and drugs (Pawlak et al., 2021).
Synthesis and Structural Characterization
The synthesis and characterization of novel compounds, including sulfonamide CCR5 antagonists by Cheng De-ju (2015), highlight the ongoing research in creating new molecules with potential therapeutic applications. Such studies underscore the versatility of sulfonamide derivatives in drug development, contributing to a broader understanding of their pharmacological properties (Cheng De-ju, 2015).
Thermal, Optical, and Structural Studies
Research by Karthik et al. (2021) into the thermal, optical, etching, and structural properties of a specific sulfonamide compound offers valuable insights into the material's stability and electronic parameters. Such investigations are crucial for the development of new materials with applications in various industries, including electronics and pharmaceuticals (Karthik et al., 2021).
Bioactive Sulfonamides with Cholinesterase Inhibition
The synthesis of bioactive sulfonamides bearing a piperidine nucleus by Khalid (2012) and their activity against cholinesterase enzymes illustrates the compound's potential application in treating diseases related to enzyme dysfunction. This research contributes to the ongoing efforts in discovering new treatments for conditions like Alzheimer's disease (Khalid, 2012).
properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4S2/c16-11-1-2-15(14(17)9-11)25(22,23)18-12-3-6-19(7-4-12)13-5-8-24(20,21)10-13/h1-2,9,12-13,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHYGADVASORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.